

An In-depth Technical Guide to the Chemical Structure and Analysis of Archaeosine

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Compound of Interest

Compound Name: Archaeosine

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Abstract

Archaeosine (G*), a hypermodified nucleoside, is a hallmark of the archaeal domain of life. Found almost universally at position 15 in the D-loop of archaeal transfer RNA (tRNA), it plays a crucial role in stabilizing tRNA structure, particularly in thermophilic organisms.^[1] Its unique 7-formamidino-7-deazaguanosine structure imparts a positive charge that is thought to enhance the tertiary interactions within the tRNA molecule, contributing to its stability at extreme temperatures.^[1] This technical guide provides a comprehensive overview of the chemical structure of **Archaeosine**, details its biosynthetic pathway, and presents detailed experimental protocols for its isolation, analysis, and enzymatic synthesis. This document is intended to serve as a valuable resource for researchers studying tRNA modification, archaeal biology, and for professionals in drug development exploring novel enzymatic targets.

Chemical Structure and Properties of Archaeosine

Archaeosine is a derivative of guanosine, specifically a 7-deazaguanosine that is further modified with a formamidine group at the 7-position.^[2] This modification is introduced post-transcriptionally into tRNA molecules.

Data Presentation

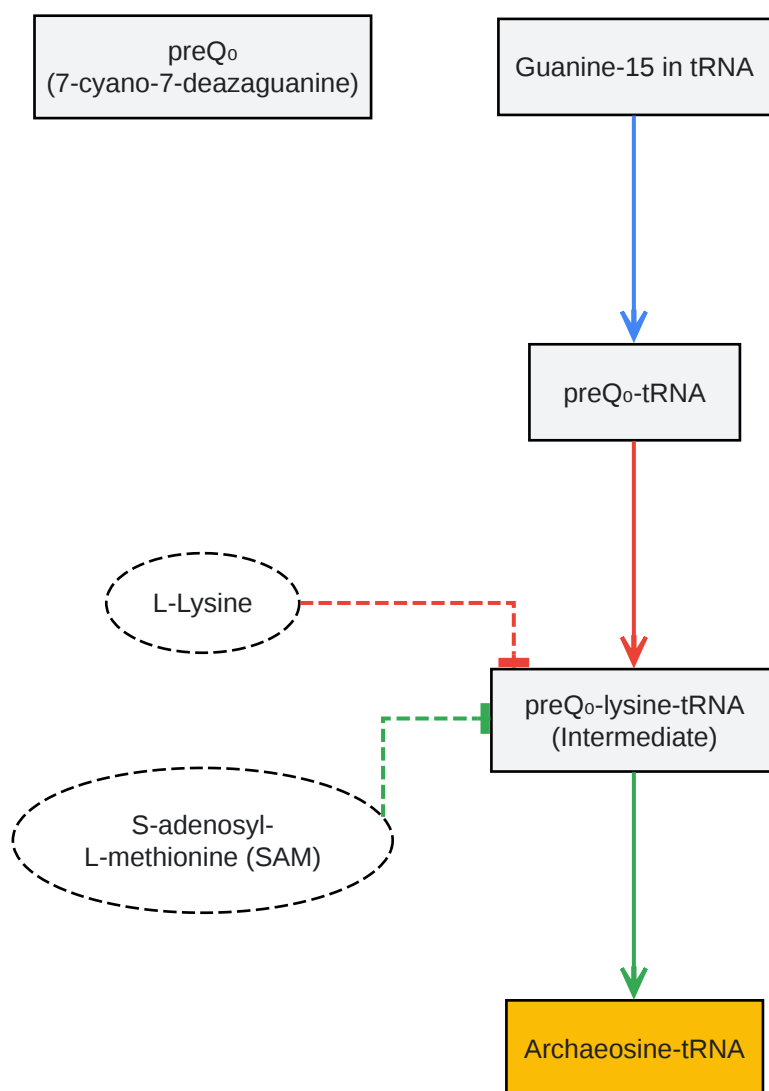
While a crystal structure for the isolated **Archaeosine** nucleoside is not readily available in the public domain, preventing the tabulation of experimental bond lengths and angles, computational studies have provided significant insights. These studies suggest that the electron-withdrawing effect of the formamidine group strengthens the hydrogen bonds of the Levitt base pair (G15-C48), a critical tertiary interaction in the tRNA core, thereby enhancing the structural stability of the molecule.

The key chemical identifiers for **Archaeosine** are summarized in the table below.

Identifier	Value
Preferred IUPAC Name	7-Carboguanosine-7-carboximidamide
Systematic IUPAC Name	2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide[1]
Common Name	7-formamidino-7-deazaguanosine[1]
Chemical Formula	C ₁₂ H ₁₆ N ₆ O ₅ [1]
Molar Mass	324.29 g/mol
SMILES String	<chem>C1=C(C2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@(HO)N=C(NC2=O)N)C(=N)N</chem> [1]
CAS Number	148608-52-0[1]

Biosynthesis of Archaeosine

The biosynthesis of **Archaeosine** is a multi-step enzymatic process that occurs on the tRNA polynucleotide chain. The pathway in Euryarchaeota is particularly well-characterized.[2][3] It begins with the precursor 7-cyano-7-deazaguanine (preQ₀), which is synthesized from GTP.[4]



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Caption: Biosynthetic pathway of **Archaeosine** in Euryarchaeota.

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and synthesis of **Archaeosine**-containing tRNA.

Protocol 1: Isolation of Total tRNA from *Thermococcus kodakarensis*

This protocol is adapted from methodologies used for total RNA extraction from thermophilic archaea.[5][6]

- Cell Culture and Harvest: Culture *T. kodakarensis* cells under appropriate anaerobic conditions at 85°C. Harvest approximately 2.0 g of cells by centrifugation.
- Lysis and RNA Extraction:
 - Resuspend the cell pellet in a suitable buffer.
 - Perform total RNA extraction using a guanidinium thiocyanate-phenol-chloroform-based reagent like Isogen II, following the manufacturer's protocol.[5] This method effectively lyses cells and inactivates the highly stable RNases found in thermophiles.
- Initial RNA Purification:
 - Precipitate the RNA from the aqueous phase using isopropanol.
 - Wash the RNA pellet with 75% ethanol to remove residual salts and contaminants.
 - Air-dry the pellet and resuspend it in RNase-free water.
- tRNA Fraction Purification:
 - To separate the tRNA fraction from larger rRNA and mRNA, subject the total RNA to polyacrylamide gel electrophoresis (PAGE) using a 10% gel containing 7 M urea.[5]
 - Visualize the RNA bands (e.g., by UV shadowing) and excise the band corresponding to tRNA (typically migrating around 70-90 nucleotides).
 - Elute the tRNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 50 mM KOAc, 200 mM KCl, pH 7.5) overnight at 4°C.[7]
 - Precipitate the eluted tRNA with ethanol, wash, and resuspend in RNase-free water. Quantify the yield using UV spectrophotometry at 260 nm.

Protocol 2: Purification of Archaeosine-containing tRNA by Solid-Phase DNA Probe Hybridization

This method allows for the specific isolation of a tRNA species of interest from the total tRNA pool.^{[8][9][10]}

- Probe Design and Preparation:
 - Design a biotinylated DNA oligonucleotide (approx. 20-25 bases) that is complementary to a unique region of the target tRNA containing **Archaeosine** (e.g., the anticodon loop or T-loop).^[5]
 - Prepare the solid-phase resin by incubating Streptavidin Sepharose resin with the biotinylated DNA probe solution for 10-15 minutes at room temperature.^[8]
- Hybridization:
 - Prepare a hybridization buffer suitable for thermostable tRNA. A typical 2x buffer contains 20 mM Tris-HCl (pH 7.6) and 1.8 M Tetramethylammonium Chloride (TMA-Cl), which minimizes the effect of GC content on hybridization temperature.^{[8][9]}
 - Dissolve the total tRNA fraction in the hybridization buffer. Heat the solution to denature the tRNA, then add it to the DNA probe-immobilized resin.
 - Incubate at an optimized temperature (e.g., 65°C) for 10-30 minutes to allow specific hybridization.^[9]
- Washing:
 - Wash the resin multiple times with a washing buffer (e.g., 20 mM Tris-HCl, pH 7.6) to remove non-specifically bound tRNAs.^[9] Monitor the A260 of the wash fractions until it returns to baseline.
- Elution:
 - Elute the purified target tRNA from the resin by heating the column in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.6) to a temperature above the melting point of the tRNA-DNA

hybrid.[8]

- Precipitate the eluted tRNA with ethanol, wash, and resuspend in RNase-free water. Assess purity via PAGE.

Protocol 3: HPLC-MS/MS Analysis of Archaeosine

This protocol describes the analysis of the nucleoside composition of purified tRNA.

- tRNA Digestion to Nucleosides:
 - To 5-10 µg of purified tRNA in a clean microfuge tube, add a digestion cocktail containing Nuclease P1 and bacterial alkaline phosphatase or a similar enzyme mix.[11]
 - Incubate at 37°C for at least 2 hours (or overnight) to ensure complete digestion of the tRNA into its constituent nucleosides.[11]
 - Inactivate the enzymes by heating at 95°C for 5 minutes.[11]
 - Filter the resulting nucleoside solution through a 0.22 µm filter to remove any particulate matter before analysis.[11]
- HPLC Separation:
 - Column: Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Run a linear gradient from 0-40% Mobile Phase B over approximately 30 minutes at a flow rate of 0.2 mL/min.
 - Injection Volume: 5-10 µL.
- Mass Spectrometry Detection:
 - Couple the HPLC output to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The mass transition for **Archaeosine** can be set based on its protonated molecular ion $[M+H]^+$ and characteristic fragment ions. For **Archaeosine** (m/z 325.1), a common transition is to the protonated base (m/z 193.1).

Protocol 4: In Vitro Enzymatic Synthesis of Archaeosine

This process involves the recombinant production of the necessary enzymes followed by the enzymatic modification of an in vitro transcribed tRNA.

- Recombinant Enzyme Expression and Purification (e.g., His-tagged ArcS):
 - Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector (e.g., pET series) containing the gene for a His-tagged archaeal ArcS. Grow the culture at 37°C to an OD_{600} of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to culture at a lower temperature (e.g., 18-25°C) overnight.
 - Lysis: Harvest the cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.
 - Purification: Clarify the lysate by high-speed centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
 - Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
 - Elute the purified His-tagged ArcS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
 - Verify protein purity by SDS-PAGE and determine the concentration. Dialyze the protein into a suitable storage buffer.
- In Vitro tRNA Modification Reaction:
 - Substrate Preparation: Prepare an in vitro transcribed tRNA substrate that lacks modifications. This tRNA must first be modified with preQ₀ using purified ArcTGT enzyme

in a separate reaction containing the tRNA transcript, preQ₀, and appropriate buffer. Purify the resulting preQ₀-tRNA.

- **Archaeosine** Synthesis Reaction: Set up the reaction in a buffer containing HEPES, MgCl₂, and DTT.
- Add the preQ₀-tRNA substrate, purified ArcS enzyme, L-lysine, and S-adenosyl-L-methionine (SAM). If using the ArcS-RaSEA complex, ensure both purified components are present.^[2]
- Incubate the reaction at a temperature optimal for the enzyme's activity (e.g., 60-70°C for enzymes from thermophiles) for 1-2 hours.
- Stop the reaction and purify the modified **Archaeosine**-tRNA by phenol-chloroform extraction and ethanol precipitation.
- Confirm the successful modification to **Archaeosine** using the HPLC-MS/MS protocol described above.

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